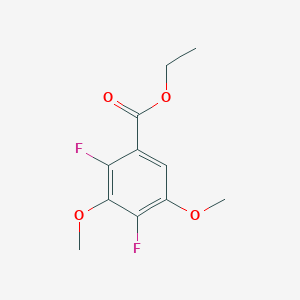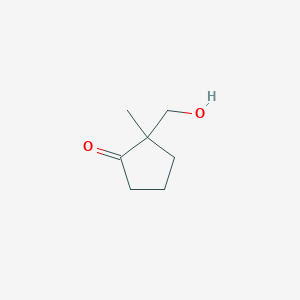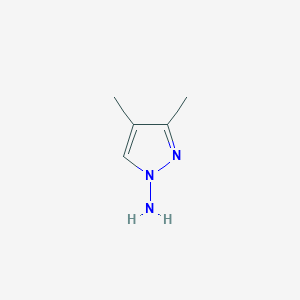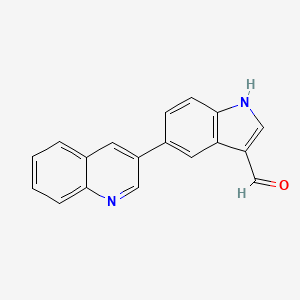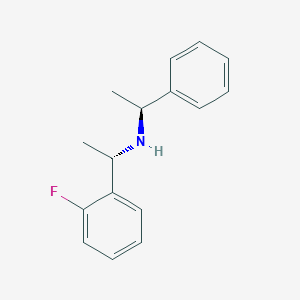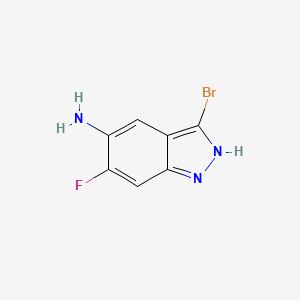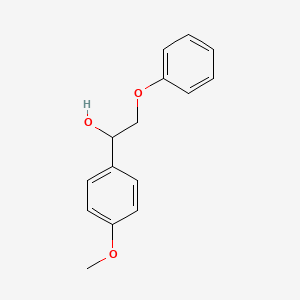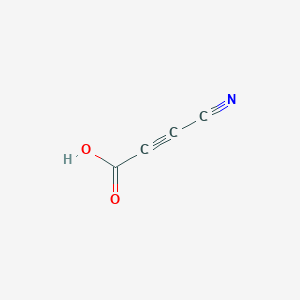
3-Cyanopropiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyanopropiolic acid is an organic compound with the molecular formula C4H3NO2 It is a derivative of propiolic acid, where a cyano group (-CN) is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyanopropiolic acid can be synthesized through several methods. One common approach involves the reaction of propiolic acid with a cyanating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Safety measures are also crucial to handle the reactive intermediates and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyanopropiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The cyano group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyanopropiolic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyanopropiolic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and targets involved in its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Propiolic acid: The parent compound without the cyano group.
3-Cyanopropanoic acid: A similar compound with a different carbon chain length.
3-Cyanobutanoic acid: Another related compound with an additional carbon atom.
Uniqueness
3-Cyanopropiolic acid is unique due to the presence of both the cyano and propiolic acid functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C4HNO2 |
|---|---|
Molecular Weight |
95.06 g/mol |
IUPAC Name |
3-cyanoprop-2-ynoic acid |
InChI |
InChI=1S/C4HNO2/c5-3-1-2-4(6)7/h(H,6,7) |
InChI Key |
ZVVXXGSRDOMYII-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


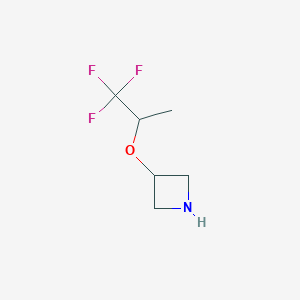

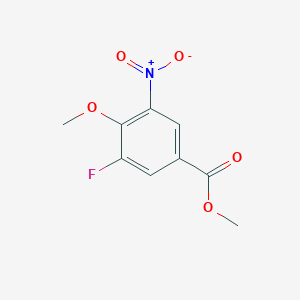
![1H-Benz[e]indolium, 3-(3-aminopropyl)-2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1-dimethyl-, bromide, hydrobromide](/img/structure/B12839431.png)
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)

